molecular formula C9H6FNO B150699 5-(2-Fluorophenyl)isoxazole CAS No. 138716-36-6

5-(2-Fluorophenyl)isoxazole

Cat. No.: B150699
CAS No.: 138716-36-6
M. Wt: 163.15 g/mol
InChI Key: MPGCKXHQIAUHAX-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)isoxazole is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

5-(2-Fluorophenyl)isoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Kumar et al. (2019) synthesized a novel series of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles, which showed in vitro antimicrobial activity against various bacterial and fungal organisms (Kumar et al., 2019). Similarly, Shingare et al. (2018) developed isoxazole clubbed 1,3,4-oxadiazole derivatives, demonstrating significant antimicrobial and antitubercular activities (Shingare et al., 2018).

Synthesis for Biological Studies

Chalyk et al. (2019) reported on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes. This synthesis was essential for preparing 5-trifluoromethylisoxazoles and other derivatives, demonstrating the versatility of this compound in creating various biologically relevant molecules (Chalyk et al., 2019).

Antimicrobial and Antifungal Activity

Banpurkar et al. (2018) synthesized 3-Methyl-4H-isoxazol-5-one and its derivatives, including a compound with a 4-fluorophenyl group. These compounds were found to be active against several bacterial strains and showed antifungal activity (Banpurkar et al., 2018).

DNA Binding and Cleavage

Ramesh et al. (2018) explored the DNA-binding and cleavage capabilities of compounds including 5-(4-fluorophenyl)isoxazole derivatives. These studies are crucial in understanding the potential therapeutic applications of these compounds (Ramesh et al., 2018).

Synthesis for Insecticidal Activities

Shi et al. (2000) focused on the synthesis of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, demonstrating their potential use in developing insecticidal agents (Shi et al., 2000).

Facilitating Drug Discovery

In the context of drug discovery, Nieto et al. (2019) synthesized a series of isoxazoles bearing phenyl and 4'-hydroxy-styryl substituents, including fluorinated variants. This work demonstrates the compound's role in facilitating the synthesis of potentially medicinally significant structures (Nieto et al., 2019).

Safety and Hazards

“5-(2-Fluorophenyl)isoxazole” is classified under the Hazard Statements H315 (Skin Corrosion/Irritation Category 2), H319 (Serious Eye Damage/Eye Irritation), and H335 (Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3) . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .

Future Directions

Isoxazoles, including “5-(2-Fluorophenyl)isoxazole”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are a part of a large number of drugs and biologically relevant molecules, and their synthesis is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . Therefore, the future directions in the study of “this compound” and other isoxazoles may involve the development of more efficient synthetic methods and the exploration of their biological activities for potential applications in drug discovery .

Mechanism of Action

Target of Action

5-(2-Fluorophenyl)isoxazole is a novel compound that has been synthesized and evaluated for its antiproliferative activities . The primary targets of this compound are cancer cell lines, including liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cells . These cells play a crucial role in the progression of their respective cancers, and targeting them can inhibit cancer growth and proliferation.

Mode of Action

It is known that the compound interacts with its targets (cancer cells) and induces changes that inhibit their proliferation This interaction likely involves the compound binding to specific receptors or enzymes in the cancer cells, disrupting their normal function and leading to cell death

Biochemical Pathways

Isoxazoles, the class of compounds to which this compound belongs, are known to affect various biochemical pathways . They possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . The downstream effects of these pathways can include the inhibition of cell growth and proliferation, induction of cell death, and modulation of immune responses.

Pharmacokinetics

Chemo-informatics analysis of similar compounds has shown that they obey lipinski’s rule , suggesting that they have favorable ADME properties and good bioavailability

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation. For example, one derivative of this compound was found to be particularly potent against Hep3B and Hep-G2 cancer cell lines, with IC50 values of 5.76 and 34.64 µg/mL, respectively . Furthermore, this compound induced arrest in the G2-M phase in a percentage of the total cells, which was lower than the activity of the positive control doxorubicin .

Properties

IUPAC Name

5-(2-fluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGCKXHQIAUHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.